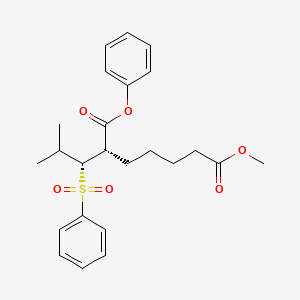
Heptanedioic acid, 2-(2-methyl-1-(phenylsulfonyl)propyl)-, 7-methyl 1-phenyl ester, (R*,S*)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Heptanedioic acid, 2-(2-methyl-1-(phenylsulfonyl)propyl)-, 7-methyl 1-phenyl ester, (R*,S*)- is a complex organic compound with a unique structure that includes both ester and sulfonyl functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Heptanedioic acid, 2-(2-methyl-1-(phenylsulfonyl)propyl)-, 7-methyl 1-phenyl ester, (R*,S*)- typically involves multiple steps. One common method includes the esterification of heptanedioic acid with 7-methyl 1-phenyl alcohol in the presence of a strong acid catalyst. The intermediate product is then reacted with 2-methyl-1-(phenylsulfonyl)propyl chloride under basic conditions to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Heptanedioic acid, 2-(2-methyl-1-(phenylsulfonyl)propyl)-, 7-methyl 1-phenyl ester, (R*,S*)- can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester group can be reduced to form alcohol derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Heptanedioic acid, 2-(2-methyl-1-(phenylsulfonyl)propyl)-, 7-methyl 1-phenyl ester, (R*,S*)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Heptanedioic acid, 2-(2-methyl-1-(phenylsulfonyl)propyl)-, 7-methyl 1-phenyl ester, (R*,S*)- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting enzyme activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. The compound may also interact with cellular pathways involved in inflammation and cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Heptanedioic acid: A simpler dicarboxylic acid with similar structural features.
2-Methyl-1-(phenylsulfonyl)propyl chloride: A precursor used in the synthesis of the target compound.
7-Methyl 1-phenyl alcohol: Another precursor used in the synthesis.
Uniqueness
Heptanedioic acid, 2-(2-methyl-1-(phenylsulfonyl)propyl)-, 7-methyl 1-phenyl ester, (R*,S*)- is unique due to its combination of ester and sulfonyl functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
112375-48-1 |
|---|---|
Molekularformel |
C24H30O6S |
Molekulargewicht |
446.6 g/mol |
IUPAC-Name |
7-O-methyl 1-O-phenyl (2S)-2-[(1R)-1-(benzenesulfonyl)-2-methylpropyl]heptanedioate |
InChI |
InChI=1S/C24H30O6S/c1-18(2)23(31(27,28)20-14-8-5-9-15-20)21(16-10-11-17-22(25)29-3)24(26)30-19-12-6-4-7-13-19/h4-9,12-15,18,21,23H,10-11,16-17H2,1-3H3/t21-,23-/m1/s1 |
InChI-Schlüssel |
CYMOPVRYHFSEKW-FYYLOGMGSA-N |
Isomerische SMILES |
CC(C)[C@H]([C@@H](CCCCC(=O)OC)C(=O)OC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CC(C)C(C(CCCCC(=O)OC)C(=O)OC1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(But-3-en-2-yl)-3a,4,5,6-tetrahydro-3H-cyclopenta[c][1,2]oxazole](/img/structure/B14318426.png)

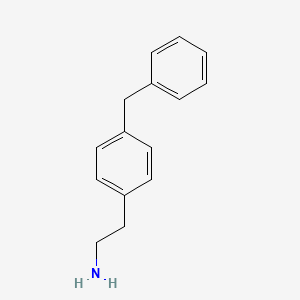
![[6-(4-Fluorobenzoyl)-2-pyridyl]-(4-fluorophenyl)methanone](/img/structure/B14318442.png)
![10-Methyl-2,4-dioxo-2,3,4,10-tetrahydropyrimido[4,5-b]quinolin-7-yl acetate](/img/structure/B14318443.png)
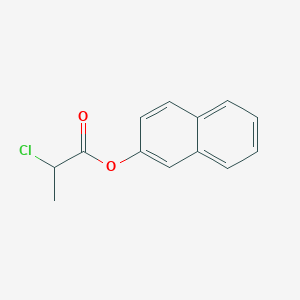

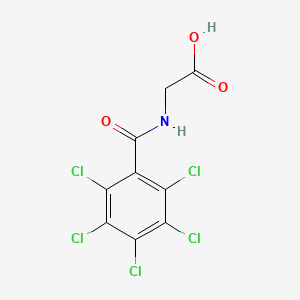
![1,3-Bis[3-(triethylgermyl)propyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B14318467.png)
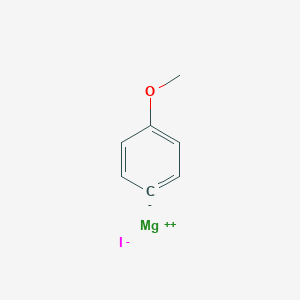
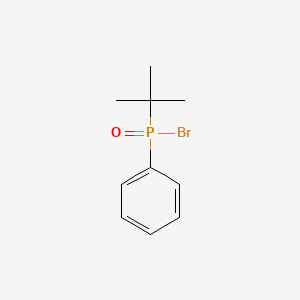
![[1,1'-Biphenyl]-4-sulfonamide, N-phenyl-](/img/structure/B14318489.png)
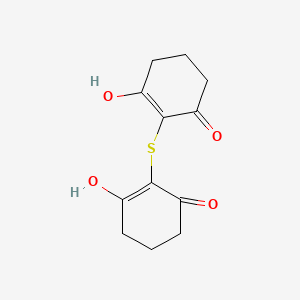
methanone](/img/structure/B14318499.png)
